(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

Catalog No.
S2666164
CAS No.
42365-70-8
M.F
C10H16ClNO3
M. Wt
233.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

CAS Number

42365-70-8

Product Name

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride

IUPAC Name

(2,4,5-trimethoxyphenyl)methanamine;hydrochloride

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69

InChI

InChI=1S/C10H15NO3.ClH/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11;/h4-5H,6,11H2,1-3H3;1H

InChI Key

BNVJQUJDCOBUPO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CN)OC)OC.Cl

solubility

not available

(2,4,5-Trimethoxyphenyl)methanamine hydrochloride is the crystalline salt form of a key trimethoxy-substituted aromatic amine. Its primary value in procurement is as a stable, accurately weighable, and isomerically pure starting material for multi-step organic synthesis. Unlike the free base, which may be an oil and susceptible to degradation, the hydrochloride salt provides enhanced shelf-life and handling characteristics critical for reproducible outcomes in research and development workflows.

Substituting this compound is prone to two critical errors. First, replacing the hydrochloride salt with the free base introduces significant handling and stability issues; the free base is often an oil, which is difficult to weigh accurately and is more susceptible to atmospheric oxidation, compromising stoichiometric precision and reaction purity. Second, substitution with a different trimethoxy isomer, such as a 3,4,5- or 2,5-substituted analog, will result in the synthesis of a completely different molecular scaffold, leading to total failure in achieving the target downstream compound. The specific 2,4,5-substitution pattern is a non-negotiable structural feature for accessing its intended derivative class.

Superior Handling and Weighing Accuracy: Crystalline Solid vs. Free Base Oil

As a crystalline hydrochloride salt, this compound enables precise gravimetric measurement, which is fundamental for accurate stoichiometry in sensitive reactions. In contrast, many analogous free base amines are oils, making them difficult to handle, prone to contamination, and susceptible to degradation via air oxidation, which can compromise reaction yields and purity.

Evidence DimensionPhysical State & Handling
Target Compound DataStable, weighable crystalline solid
Comparator Or BaselineFree Base Amine: Often a viscous oil, difficult to transfer quantitatively and prone to oxidation
Quantified DifferenceQualitative but critical: Enables high weighing accuracy (milligram scale) vs. potential for significant error with viscous oils.
ConditionsStandard laboratory and process chemistry environments.

This ensures accurate molar ratios in reactions, leading to higher reproducibility, improved yields, and purer final products.

Enhanced Aqueous Solubility for Simplified Process Workflows

The hydrochloride salt form dramatically increases aqueous solubility compared to the free base. In a study of the structurally complex amine bedaquiline, the hydrochloride salt had an aqueous solubility of 0.6437 mg/mL, orders of magnitude higher than the free base and other salt forms like benzoate (0.0004 mg/mL). This property is critical for simplified extractions, purification, and reactions conducted in aqueous or biphasic systems.

Evidence DimensionAqueous Solubility
Target Compound DataHigh (as hydrochloride salt)
Comparator Or BaselineFree Base / Other Salts: Very low. Bedaquiline free base solubility is <0.0004 mg/mL.
Quantified Difference>1000x increase in solubility demonstrated for analogous complex amine hydrochloride salts compared to other forms.
ConditionsAqueous media, including simulated gastric and intestinal fluids.

Improved solubility facilitates easier handling in aqueous media, simplifies purification steps involving acid-base extractions, and reduces solvent usage.

Exclusive Precursor for the 2,4,5-Trimethoxy Aromatic Scaffold

The 2,4,5-substitution pattern of the methoxy groups on the phenyl ring is an unchangeable structural requirement for accessing a specific class of downstream molecules. Attempting to use an isomeric precursor, such as a 3,4,5-trimethoxy analog (related to mescaline synthesis) or a 2,5-dimethoxy analog (related to 2C-H/2C-B synthesis), will not produce a related compound but an entirely different constitutional isomer with distinct chemical and biological properties.

Evidence DimensionSynthetic Output
Target Compound DataProvides access to the 2,4,5-trimethoxyphenyl scaffold.
Comparator Or Baseline3,4,5-trimethoxy or 2,5-dimethoxy precursors.
Quantified Difference100% - Leads to a constitutionally distinct and non-interchangeable molecular backbone.
ConditionsAny synthetic route targeting a specific phenethylamine or benzylamine isomer.

This guarantees access to the correct molecular backbone for a specific class of research compounds, preventing total synthesis failure due to incorrect starting material.

Isomer-Specific Synthesis of Phenethylamine and Benzylamine Analogs

This compound is the designated choice when the synthetic goal is explicitly the 2,4,5-trimethoxy scaffold, which is required for certain classes of psychoactive and medicinal chemistry research compounds. Its isomeric purity prevents the accidental synthesis of incorrect and non-functional analogs.

Workflows Demanding High Reproducibility and Stoichiometric Control

Ideal for complex, multi-step syntheses where initial measurement errors can cascade into significant yield loss and purification difficulties. The crystalline, stable nature of the hydrochloride salt ensures that the amount of active reagent weighed is accurate and consistent batch-to-batch.

Processes Involving Aqueous Extractions or Formulations

For syntheses that require an aqueous workup or purification via acid-base extraction, the high water solubility of the hydrochloride salt is a significant process advantage. It allows for efficient separation from non-polar impurities and simplifies handling compared to the water-insoluble free base.

Dates

Last modified: 08-16-2023

Explore Compound Types